6-Bromo-1,4-benzodioxane
Overview
Description
6-Bromo-1,4-benzodioxane is an aryl halide with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . It is a derivative of 1,4-benzodioxane, where a bromine atom is substituted at the sixth position of the benzene ring. This compound is known for its applications in organic synthesis, particularly in the preparation of chiral diphosphines and other complex molecules .
Mechanism of Action
Target of Action
It’s known that the compound is an aryl halide . Aryl halides are often used in organic chemistry as intermediates in the synthesis of various other compounds. They can participate in various types of reactions, including substitution and coupling reactions, which can lead to a wide range of products.
Mode of Action
6-Bromo-1,4-benzodioxane can be synthesized from 1,4-benzodioxane, via bromination with bromine in acetic acid . It undergoes alkoxycarbonylation reaction with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester .
Biochemical Pathways
It’s known that this compound may be used as a starting reagent in the synthesis of chiral diphosphines (synphos and difluorphos) . Diphosphines are important ligands in the field of homogeneous catalysis.
Pharmacokinetics
The compound has a boiling point of 259-260 °c (lit) and a density of 1598 g/mL at 25 °C (lit) . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of chiral diphosphines suggests it can contribute to the formation of complex structures .
Biochemical Analysis
Biochemical Properties
6-Bromo-1,4-benzodioxane plays a role in various biochemical reactions due to its reactivity as an aryl halide. It undergoes alkoxycarbonylation reactions with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the electrophilic bromine atom, which can participate in substitution reactions with nucleophiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound has a boiling point of 259-260°C and a density of 1.598 g/mL at 25°C . Its stability under various conditions can influence its long-term effects on cellular function in both in vitro and in vivo studies. Understanding the temporal effects of this compound is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound may cause toxic effects, including skin and respiratory irritation . Determining the threshold effects and safe dosage levels is essential for its use in experimental studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include its transformation into various metabolites. The compound undergoes alkoxycarbonylation reactions, which are catalyzed by enzymes and require cofactors such as sodium tert-butoxide and carbon monoxide . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-1,4-benzodioxane can be synthesized from 1,4-benzodioxane through a bromination reaction. The process involves the use of bromine in acetic acid as the brominating agent . The reaction proceeds as follows: [ \text{C}_8\text{H}_8\text{O}_2 + \text{Br}_2 \rightarrow \text{C}_8\text{H}_7\text{BrO}_2 + \text{HBr} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the bromination of 1,4-benzodioxane using bromine in acetic acid is a scalable method that can be adapted for larger-scale production .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions, particularly nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles.
Alkoxycarbonylation: This compound can undergo alkoxycarbonylation reactions with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Alkoxycarbonylation: Sodium tert-butoxide and carbon monoxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzodioxanes can be formed.
Alkoxycarbonylation Product: 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester.
Scientific Research Applications
6-Bromo-1,4-benzodioxane is utilized in various scientific research applications:
Organic Synthesis: It serves as a starting material for the synthesis of chiral diphosphines such as SYNPHOS and DIFLUORPHOS, which are important in asymmetric catalysis.
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 1-Bromo-3-(trifluoromethoxy)benzene
- 4-Bromo-1,2-diaminobenzene
- 1,3-Benzodioxole
Comparison: 6-Bromo-1,4-benzodioxane is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, which has a different substitution pattern, this compound exhibits distinct reactivity in substitution and alkoxycarbonylation reactions .
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCURAJBHDNUNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200310 | |
Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52287-51-1 | |
Record name | 6-Bromo-1,4-benzodioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52287-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1,4-benzodioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052287511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2,3-dihydro-1,4-benzodioxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-BROMO-1,4-BENZODIOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF4FUZ2TQA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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